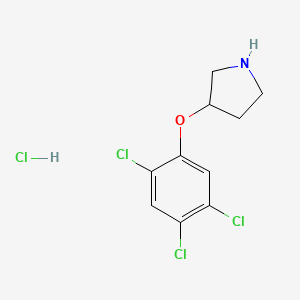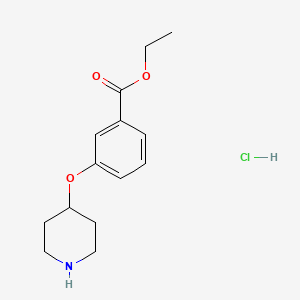![molecular formula C13H17ClF3NO B1397707 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219982-20-3](/img/structure/B1397707.png)
4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
Vue d'ensemble
Description
This compound is a solid with the empirical formula C12H14F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a metabolite of the drug fluoxetine .
Molecular Structure Analysis
The molecular weight of this compound is 261.24 . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N . The molecular structure of this compound can be represented by the linear formula: C12H14F3NO2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 261.24 and an empirical formula of C12H14F3NO2 . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N .Applications De Recherche Scientifique
Structural and Chemical Analysis
- Chemical Structures and Properties : The structures of various trifluoromethyl-substituted compounds, including those similar to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, have been analyzed for their dihedral angles and inter-atomic distances, contributing to an understanding of their chemical behavior and potential applications (Li et al., 2005).
Biological and Pharmacological Aspects
- Receptor Binding and Pharmacological Effects : The affinity and selectivity of various halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, for σ receptors have been determined. These studies provide insights into potential pharmacological applications and receptor interactions (Waterhouse et al., 1997).
Chemical Synthesis and Modifications
- Synthesis Techniques : Research has been conducted on developing efficient synthetic methods for compounds like 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride. These methods are crucial for the production of these compounds for further research and potential applications (Logvinenko et al., 2021).
Applications in Neuroprotection and Neuropharmacology
- Neuroprotective Properties : Investigations into compounds similar to 4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride have shown that some of these compounds exhibit neuroprotective properties in models of cerebral ischemia, suggesting potential therapeutic applications in neurodegenerative disorders (O'Neill et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
4-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDGEJOTOBRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)

![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397628.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397630.png)
![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)
![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)
